N-(3-Oxohexanoyl)homoserine lactone
Overview
Description
N-(Ketocaproyl)-DL-homoserine lactone is a member of the N-acyl homoserine lactones family, which are signaling molecules used by Gram-negative bacteria in quorum sensing. Quorum sensing is a regulatory system that controls gene expression in response to cell density. These molecules play a crucial role in bacterial communication, biofilm formation, and virulence factor production .
Mechanism of Action
Target of Action
N-(3-Oxohexanoyl)homoserine lactone, also known as Autoinducer 1, primarily targets aerobic ammonia-oxidizing bacteria (AerAOB) . These bacteria play a crucial role in the nitrogen cycle, converting ammonia to nitrite, a process known as nitritation .
Mode of Action
Autoinducer 1 interacts with its targets by accelerating sludge aggregation. It increases the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . This interaction results in the formation of granular sludge, which is dominated by AerAOB .
Biochemical Pathways
The compound affects the quorum sensing system of gram-negative bacteria . Quorum sensing is a bacterial communication mechanism that coordinates collective behaviors within a population. Autoinducer 1, as a quorum sensing signal molecule, plays a role in this system . It also influences the expression of the tra gene , which is involved in bacterial conjugation and DNA transfer .
Pharmacokinetics
Its impact on bioavailability is evident in its role in accelerating sludge aggregation and enhancing biomass growth rate .
Result of Action
The action of Autoinducer 1 leads to the formation of granular sludge dominated by AerAOB . This results in an enhanced nitritation process, which is crucial for high-strength ammonia wastewater treatment . It also stimulates the tra gene expression , affecting bacterial conjugation and DNA transfer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Autoinducer 1. The outer extracellular substances (EPS) of NGS, which contain more tryptophan-like substances, play a positive role in the attached growth of AerAOB-dominated sludge . Autoinducer 1 enhances the yields of these tryptophan-like substances, thereby enhancing cell adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Ketocaproyl)-DL-homoserine lactone can be synthesized through a reaction between S-adenosylmethionine and hexanoyl-acyl carrier protein, catalyzed by the enzyme LuxI autoinducer synthase . The reaction typically occurs under mild conditions, with the enzyme facilitating the formation of the lactone ring.
Industrial Production Methods: Industrial production of N-(Ketocaproyl)-DL-homoserine lactone involves fermentation processes using genetically engineered bacteria that overexpress the LuxI enzyme. The bacteria are cultured in bioreactors, and the compound is extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions: N-(Ketocaproyl)-DL-homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carbonyl carbon under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Substituted lactones with various functional groups
Scientific Research Applications
N-(Ketocaproyl)-DL-homoserine lactone has diverse applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and reactivity.
Biology: Plays a role in studying bacterial communication and biofilm formation.
Medicine: Investigated for its potential in developing antimicrobial therapies by disrupting quorum sensing.
Industry: Used in the development of biosensors and bioreactors for detecting and controlling bacterial populations
Comparison with Similar Compounds
- N-(3-Hydroxydecanoyl)-homoserine lactone
- N-(3-Oxodecanoyl)-homoserine lactone
- N-Butanoyl-homoserine lactone
Comparison: N-(Ketocaproyl)-DL-homoserine lactone is unique due to its specific keto group, which influences its reactivity and binding affinity to receptor proteins. Compared to other N-acyl homoserine lactones, it has distinct signaling properties and regulatory effects on bacterial gene expression .
Properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOXRMDHALAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998213 | |
Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76924-95-3 | |
Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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